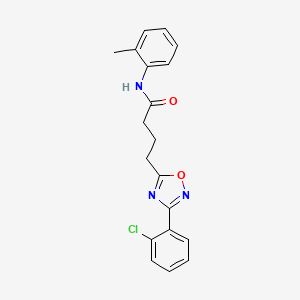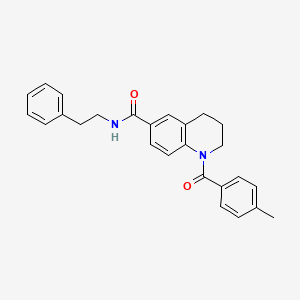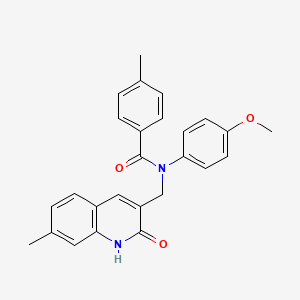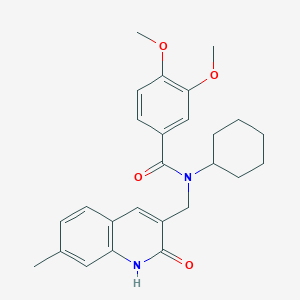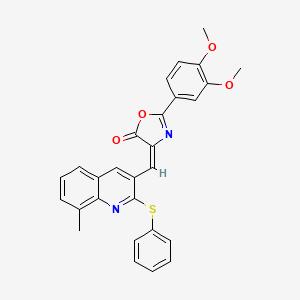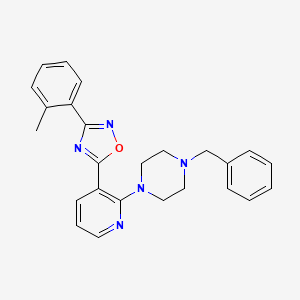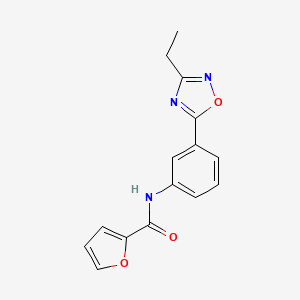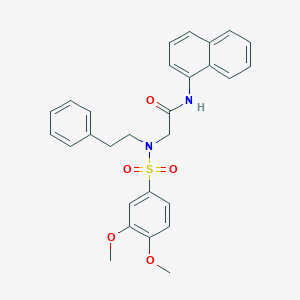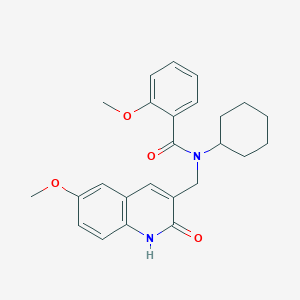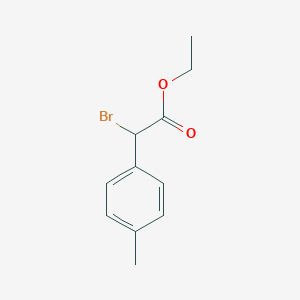
Ethyl 2-bromo-2-(p-tolyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-2-(p-tolyl)acetate is a chemical compound that belongs to the family of esters. It is commonly used in organic synthesis as a reagent, intermediate, and building block for various organic compounds. This compound is a colorless to light yellow liquid that has a boiling point of 260-262°C. The chemical formula for this compound is C11H13BrO2.
Mecanismo De Acción
The mechanism of action of Ethyl 2-bromo-2-(p-tolyl)acetate is not well understood. However, it is believed to act as an electrophilic reagent in organic synthesis, reacting with nucleophiles such as alcohols, amines, and thiols to form various functionalized compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not intended for use in drug manufacturing, and therefore, its effects on the human body are not well studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-bromo-2-(p-tolyl)acetate in lab experiments are its high purity, stability, and ease of handling. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are various future directions for the research and development of Ethyl 2-bromo-2-(p-tolyl)acetate. These include:
1. The synthesis of new compounds using this compound as a building block.
2. The development of new synthetic methods for the preparation of this compound.
3. The study of the mechanism of action of this compound in organic synthesis.
4. The investigation of the biochemical and physiological effects of this compound.
5. The optimization of the synthesis process for this compound to reduce its cost and increase its availability.
Conclusion:
This compound is a valuable reagent in organic synthesis, with various applications in scientific research. Its synthesis method is well established, and it is commonly used as a building block for the preparation of various compounds. However, its biochemical and physiological effects are not well understood, and further research is needed in this area. The future directions for the research and development of this compound include the synthesis of new compounds, the development of new synthetic methods, and the investigation of its mechanism of action.
Métodos De Síntesis
Ethyl 2-bromo-2-(p-tolyl)acetate can be synthesized through the esterification of 2-bromo-2-(p-tolyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of 60-70°C for several hours, and the product is then purified through distillation.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-2-(p-tolyl)acetate has various applications in scientific research. It is used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. This compound is also used as a reagent in organic synthesis for the preparation of various intermediates and functionalized compounds.
Propiedades
IUPAC Name |
ethyl 2-bromo-2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDQUYJGNGJMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

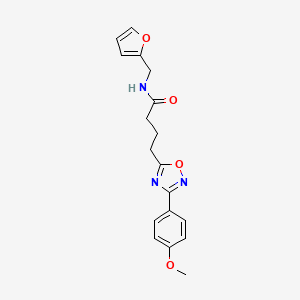
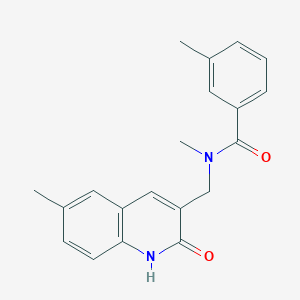
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)


